N-(2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-N-methylbut-2-ynamide
Description
N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-BUTYNAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and an amide linkage to a butynamide moiety
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-N-methylbut-2-ynamide |
InChI |
InChI=1S/C14H21N3O/c1-6-8-14(18)16(5)10-9-13-11(3)15-17(7-2)12(13)4/h7,9-10H2,1-5H3 |
InChI Key |
GJJJOZCWDVVXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCN(C)C(=O)C#CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-BUTYNAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrazole ring through alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the reaction of the substituted pyrazole with N-methyl-2-butynamide under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-BUTYNAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-BUTYNAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-BUTYNAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-BUTYNAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-PROPYNAMIDE: Similar structure with a propynamide moiety instead of butynamide.
N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-HEXYNAMIDE: Similar structure with a hexynamide moiety instead of butynamide.
Uniqueness
N-[2-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-N-METHYL-2-BUTYNAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butynamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
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